6-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonic acid
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Overview
Description
6-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonic acid is a compound that features a boronic acid ester group, an amino group, and a sulfonic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonic acid typically involves the following steps:
Formation of the Boronic Acid Ester: The boronic acid ester group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyridine derivative.
Sulfonation: The sulfonic acid group can be introduced by sulfonating the pyridine ring using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and optimizing purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The boronic acid ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted pyridine derivatives depending on the coupling partner used.
Scientific Research Applications
6-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonic acid has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 6-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In medicinal chemistry, the amino and sulfonic acid groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-5-boronic acid pinacol ester: Similar structure but lacks the sulfonic acid group.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar structure but has a methoxy group instead of an amino group.
Uniqueness
6-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonic acid is unique due to the presence of both the boronic acid ester and sulfonic acid groups on the same pyridine ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O5S/c1-10(2)11(3,4)19-12(18-10)8-5-7(20(15,16)17)6-14-9(8)13/h5-6H,1-4H3,(H2,13,14)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMODJEWMOIXOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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